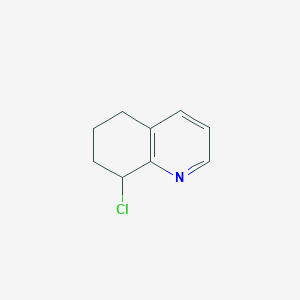

8-Chloro-5,6,7,8-tetrahydroquinoline

Description

Properties

IUPAC Name |

8-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWYJGOBNJZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547408 | |

| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106057-23-2 | |

| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties of 8-Chloro-5,6,7,8-tetrahydroquinoline, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Chloro-5,6,7,8-tetrahydroquinoline and its hydrochloride salt are presented in the table below. Data for the parent compound, 5,6,7,8-tetrahydroquinoline, is also included for comparative purposes.

| Property | 8-Chloro-5,6,7,8-tetrahydroquinoline | 8-Chloro-5,6,7,8-tetrahydroquinoline HCl | 5,6,7,8-Tetrahydroquinoline |

| CAS Number | 106057-23-2[1] | 114432-00-7[2] | 10500-57-9[3] |

| Molecular Formula | C₉H₁₀ClN | C₉H₁₀ClN·HCl | C₉H₁₁N[3] |

| Molecular Weight | 167.63 g/mol | 204.09 g/mol | 133.19 g/mol [3] |

| Melting Point | Data not available | Data not available | Liquid at room temperature[3] |

| Boiling Point | Data not available | Data not available | 218 - 222 °C[4] |

| Solubility | Data not available | Data not available | Data not available |

Spectroscopic Data

5,6,7,8-Tetrahydroquinoline

-

¹H NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3]

-

¹³C NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3][5]

-

Mass Spectrum: The mass spectrum of 5,6,7,8-tetrahydroquinoline shows a molecular ion peak (M+) at m/z 133.[3]

-

IR Spectrum: Infrared spectral data is available for analysis.[3][6]

Experimental Protocols

Synthesis of Tetrahydroquinoline Derivatives

While a specific, detailed protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline is not available in the reviewed literature, general methods for the synthesis of tetrahydroquinolines can be adapted. One common approach involves the reduction of the corresponding quinoline. For example, the synthesis of 5,6,7,8-tetrahydroquinoline can be achieved through the catalytic hydrogenation of quinoline.[5]

A general procedure for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol has been described. This method utilizes a palladium catalyst, such as PdCl₂(dppf), in the presence of a reducing agent like sodium borohydride.[7]

General Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.

Purification

Purification of tetrahydroquinoline derivatives is typically achieved through standard laboratory techniques such as column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the specific derivative.

Biological Activity and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated as potential C5a receptor antagonists.[9] The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[9]

C5a Receptor Signaling Pathway

Activation of the C5aR by C5a triggers a cascade of intracellular signaling events. This can involve the activation of several pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and mitogen-activated protein kinase (MAPK) pathways.[10] These signaling cascades ultimately lead to various cellular responses, including the release of cytokines and chemokines, and the recruitment of inflammatory cells.[10]

C5a Receptor Signaling Pathway Diagram:

Caption: Simplified C5a receptor signaling pathway.

While the 5,6,7,8-tetrahydroquinoline core is a promising scaffold for developing C5aR antagonists, specific experimental data demonstrating the activity of 8-Chloro-5,6,7,8-tetrahydroquinoline in this pathway is not currently available. Further research is required to evaluate its potential as a modulator of this important inflammatory pathway. Additionally, some 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine based compounds have been evaluated for their antiproliferative activity against various cancer cell lines.[11][12]

Conclusion

8-Chloro-5,6,7,8-tetrahydroquinoline is a compound of interest for which foundational chemical data is still being established. While information on the parent tetrahydroquinoline molecule provides a useful baseline, further experimental work is necessary to fully characterize the physicochemical and biological properties of this specific chlorinated derivative. The potential for this class of compounds to act as C5a receptor antagonists warrants further investigation, which could lead to the development of novel therapeutic agents for inflammatory diseases. This guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying key areas for future research.

References

- 1. 8-Chloro-5,6,7,8-Tetrahydroquinoline | 106057-23-2 [chemicalbook.com]

- 2. 114432-00-7|8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 6. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and natural products. Its unique combination of a saturated carbocycle fused to a pyridine ring provides a rigid, three-dimensional scaffold that is highly valuable in medicinal chemistry. This guide focuses on a specific derivative, 8-Chloro-5,6,7,8-tetrahydroquinoline, presenting a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and significant biological context to support ongoing research and development efforts.

Physicochemical Properties

Quantitative experimental data for 8-Chloro-5,6,7,8-tetrahydroquinoline is not extensively documented in publicly available literature. However, key identifiers have been established. The properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are well-characterized and provided below for reference and comparison.

Table 1: Core Identifiers for 8-Chloro-5,6,7,8-tetrahydroquinoline and its Hydrochloride Salt.

| Property | 8-Chloro-5,6,7,8-tetrahydroquinoline | 8-Chloro-5,6,7,8-tetrahydroquinoline HCl |

|---|---|---|

| CAS Number | 106057-23-2[1] | 114432-00-7[2] |

| Molecular Formula | C₉H₁₀ClN | C₉H₁₁Cl₂N[2] |

| Molecular Weight | 167.63 g/mol | 204.09 g/mol [2] |

Table 2: Physicochemical Properties of the Parent Compound, 5,6,7,8-Tetrahydroquinoline.

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 238 °C | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 90 °C | [3] |

| pKa | 6.30 ± 0.20 (Predicted) | N/A |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline are crucial for enabling further research. The following sections outline established and plausible methodologies based on available literature for related compounds.

Synthesis Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline (Precursor)

This method is based on the catalytic hydrogenation of quinoline, followed by isomerization.[4]

-

Catalyst Preparation: A specialized Palladium (PD) catalyst is prepared by adding a 5 wt% palladium-on-carbon catalyst to an aqueous hydrochloride solution (e.g., CuCl₂, ZnCl₂), heating to 10-50°C, and then adding an equivalent amount of a bicarbonate solution. The mixture is stirred for 1-4 hours, filtered, and the resulting cake is washed and dried.[4]

-

Hydrogenation: In a closed reaction vessel, quinoline is mixed with the prepared PD catalyst (mass ratio of 1:0.02 to 1:0.05).[4]

-

Reaction: Hydrogen gas is introduced until the pressure reaches 8-12 atmospheres. The mixture is stirred at 60-70°C for catalytic hydrogenation until the hydrogen pressure stabilizes.[4]

-

Isomerization: The hydrogen pressure is carefully released to 2 atmospheres. The temperature is then raised to 160-170°C and stirred for 2 hours to facilitate isomerization.[4]

-

Purification: After cooling, the reaction product is filtered to remove the catalyst. The filtrate is subjected to vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.[4]

Protocol 2: Plausible Chlorination to 8-Chloro-5,6,7,8-tetrahydroquinoline

This proposed protocol is adapted from the synthesis of a structurally similar compound, 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.[5]

-

Reaction Setup: To a flask containing 5,6,7,8-tetrahydroquinoline (1 equivalent), add methanesulfonyl chloride (1.3 equivalents) dropwise under ice-cooled conditions.[5]

-

Reaction: Stir the mixture under ice-cooling for 2 hours.

-

Heating: Increase the temperature to 80°C and continue stirring for an additional 3 hours.[5]

-

Workup: After cooling, add water to the reaction mixture. Make the solution alkaline with the addition of sodium carbonate.

-

Extraction: Extract the aqueous solution with diethyl ether. Wash the combined organic layers with a saturated aqueous solution of sodium chloride and dry over anhydrous magnesium sulfate.[5]

-

Purification: Remove the solvent by evaporation. Purify the resulting residue using silica gel column chromatography to obtain 8-Chloro-5,6,7,8-tetrahydroquinoline.[5]

Characterization and Analysis

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method, for instance, with a C18 column and a water/acetonitrile mobile phase gradient.[6]

-

Mass Spectrometry (MS): The molecular weight can be confirmed by ESI-MS analysis.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final compound and its intermediates can be definitively elucidated using ¹H and ¹³C NMR spectroscopy.[6] Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for the hydrochloride salt.[2]

Biological Activity and Potential Applications

The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown significant promise in oncology and immunology.

Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer activity of tetrahydroquinoline derivatives against a range of human cancer cell lines, including breast, lung, and colon cancers.[7][8][9][10] The mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6][7] Some derivatives have been shown to induce mitochondrial membrane depolarization, a key event in the apoptotic cascade.[6]

C5a Receptor Antagonism

The complement component C5a is a potent pro-inflammatory peptide, and its receptor (C5aR) is a key target for anti-inflammatory therapies.[11] Substituted 5,6,7,8-tetrahydroquinolines have been identified as a novel class of C5a receptor antagonists.[12][13][14] By blocking the interaction of C5a with its receptor, these compounds can inhibit downstream inflammatory signaling, making them attractive candidates for the treatment of a wide range of inflammatory disorders.[15]

Visualizations

Synthetic and Mechanistic Diagrams

The following diagrams illustrate the key processes described in this guide, from chemical synthesis to biological action.

Caption: Proposed two-step synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline.

Caption: General workflow for evaluating the antiproliferative activity of novel compounds.

Caption: Inhibition of the C5a pro-inflammatory signaling pathway by an antagonist.

Conclusion

8-Chloro-5,6,7,8-tetrahydroquinoline is a derivative belonging to a class of heterocyclic compounds with demonstrated therapeutic potential, particularly in the fields of oncology and immunology. While specific, experimentally-derived physicochemical data for this molecule remains limited, this guide provides a foundational understanding by presenting data from its parent scaffold. The detailed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, facilitating further investigation into its promising biological activities as either an antiproliferative agent or a C5a receptor antagonist. The provided workflows and pathway diagrams serve as a conceptual framework for future research endeavors in this area.

References

- 1. 8-Chloro-5,6,7,8-Tetrahydroquinoline | 106057-23-2 [chemicalbook.com]

- 2. 114432-00-7|8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [researchdiscovery.drexel.edu]

- 15. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and spectral characterization, addressing both the free base and its hydrochloride salt.

Chemical Identification and Properties

8-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 8th position. It is important to distinguish between the free base and its hydrochloride salt, as they possess different Chemical Abstracts Service (CAS) numbers and may exhibit variations in their physical properties.

| Identifier | 8-Chloro-5,6,7,8-tetrahydroquinoline (Free Base) | 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride |

| CAS Number | 106057-23-2[1] | 114432-00-7[2] |

| Molecular Formula | C₉H₁₀ClN | C₉H₁₀ClN · HCl (or C₉H₁₁Cl₂N) |

| Molecular Weight | 167.63 g/mol | 204.09 g/mol [2] |

| Canonical SMILES | C1CC(C2=C(C1)C=CC=N2)Cl | C1CC(C2=C(C1)C=CC=N2)Cl.Cl |

| InChI | InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow:

Figure 1. Conceptual synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline.

General Experimental Protocol (Hypothetical):

This protocol is based on the synthesis of a structurally related compound, 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride, and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

-

8-Hydroxy-5,6,7,8-tetrahydroquinoline

-

Thionyl chloride (SOCl₂)

-

Anhydrous suitable solvent (e.g., toluene, dichloromethane)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Hydroxy-5,6,7,8-tetrahydroquinoline in an anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified duration (e.g., 1 hour).

-

Gradually warm the mixture to room temperature and then heat to reflux for a period of time (e.g., 2 hours) to ensure the completion of the reaction.

-

After reflux, cool the mixture and remove the solvent under reduced pressure.

-

To the resulting residue, add ethanol and heat to reflux for a short period to remove any excess thionyl chloride.

-

Cool the ethanolic solution and induce precipitation of the hydrochloride salt by adding diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride.

Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods for the specific target molecule. Appropriate safety precautions must be taken when handling thionyl chloride and other reagents.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 8-Chloro-5,6,7,8-tetrahydroquinoline are not widely available in published literature or common databases. The following represents predicted data and data from analogous compounds to aid in characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydro- portion of the molecule. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the chlorine (C8) is expected to be significantly shifted downfield.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 8-Chloro-5,6,7,8-tetrahydroquinoline is expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic)

-

C=C and C=N stretching in the aromatic ring

-

C-N stretching

-

C-Cl stretching

3.3. Mass Spectrometry (MS)

The mass spectrum of the free base (C₉H₁₀ClN) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the tetrahydro- ring.

Biological Activity and Applications

There is currently a lack of specific data in the scientific literature regarding the biological activity, signaling pathways, or pharmacological applications of 8-Chloro-5,6,7,8-tetrahydroquinoline. However, the broader class of tetrahydroquinolines and quinolines are known to exhibit a wide range of biological activities and are common scaffolds in drug discovery.

Potential Areas of Interest for Research:

Given the structural motifs present in 8-Chloro-5,6,7,8-tetrahydroquinoline, it could be a candidate for investigation in several areas of drug development. The general workflow for such an investigation is depicted below.

Figure 2. General workflow for drug discovery and development.

Conclusion

8-Chloro-5,6,7,8-tetrahydroquinoline is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided the foundational information available, including its identification, a plausible synthetic approach, and an outline for its characterization. The significant lack of detailed experimental and biological data highlights an opportunity for novel research to elucidate the properties and potential applications of this compound. Researchers are encouraged to use the information herein as a starting point for their own investigations into this and related molecules.

References

An In-depth Technical Guide to the Molecular Structure of 8-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] This document collates available spectroscopic data, outlines a detailed experimental protocol for a generalized synthesis, and explores the potential biological relevance of this specific chloro-substituted derivative by examining related compounds. All quantitative data is presented in structured tables, and key workflows are visualized using logical diagrams to support researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound featuring a bicyclic system where a pyridine ring is fused to a chlorocyclohexane ring. The chlorine atom at position 8 introduces a chiral center, meaning the molecule can exist as a racemic mixture of two enantiomers. Its structural and chemical properties are foundational to its potential interactions with biological systems.

Key identifying information and physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| CAS Number | 106057-23-2 | [2] |

| IUPAC Name | 8-chloro-5,6,7,8-tetrahydroquinoline | PubChem |

| Appearance | Liquid (for parent compound) | [3] |

| Boiling Point | 238 °C (for parent compound) | [4] |

Synthesis and Experimental Protocols

The synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline can be logically achieved through the reduction of the aromatic pyridine ring of its precursor, 8-chloroquinoline. Catalytic hydrogenation is a standard and effective method for this transformation.

Generalized Synthetic Workflow

The primary route involves the selective hydrogenation of the nitrogen-containing aromatic ring, which is a well-established transformation in organic synthesis.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of 8-chloroquinoline. Note: This is a representative protocol and should be optimized for safety and efficiency in a laboratory setting.

-

Reactor Preparation: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 8-chloroquinoline (1.0 eq) and a suitable solvent, such as ethanol or methanol (approx. 0.1-0.2 M concentration).

-

Catalyst Addition: Palladium on carbon (10% Pd/C, 1-5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).

-

Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 8-Chloro-5,6,7,8-tetrahydroquinoline.

Spectroscopic Characterization

While specific experimental spectra for 8-Chloro-5,6,7,8-tetrahydroquinoline are not widely published, data from closely related analogs and computational predictions provide valuable insights for characterization.

Mass Spectrometry

No experimental mass spectrum for the target compound was found. However, the fragmentation pattern would be expected to involve the loss of a chlorine radical (Cl•) and subsequent rearrangements of the tetrahydroquinoline ring. The parent compound, 5,6,7,8-tetrahydroquinoline, shows major fragments at m/z 133 (molecular ion), 132, and 105.[5][6]

NMR Spectroscopy

Potential Biological Activity and Signaling Pathways

The tetrahydroquinoline core is a key feature in many compounds with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[7][8] Derivatives have been shown to exert antiproliferative effects on cancer cells through various mechanisms.[9][10]

While the specific pathways for 8-Chloro-5,6,7,8-tetrahydroquinoline have not been elucidated, a hypothesized mechanism of action for related anticancer tetrahydroquinolines involves the induction of cellular stress, leading to apoptosis.[9][10]

This proposed pathway suggests that after entering a cancer cell, the compound may induce mitochondrial damage and inhibit critical survival pathways like PI3K/AKT/mTOR.[9] This disruption of cellular homeostasis can lead to an increase in Reactive Oxygen Species (ROS), causing oxidative stress and ultimately triggering programmed cell death (apoptosis). The presence and position of the chloro-substituent on the 8-Chloro-5,6,7,8-tetrahydroquinoline scaffold would be critical in modulating this potential activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 8-Chloro-5,6,7,8-tetrahydroquinoline

An In-Depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline

IUPAC Name: 8-Chloro-5,6,7,8-tetrahydroquinoline CAS Number: 106057-23-2[1] Chemical Formula: C₉H₁₀ClN[1]

Abstract

8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. While specific research on this particular molecule is limited in publicly accessible literature, its structural similarity to other well-studied tetrahydroquinolines suggests significant potential in medicinal chemistry and materials science. Tetrahydroquinoline scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets.[2] This guide provides a comprehensive overview of 8-Chloro-5,6,7,8-tetrahydroquinoline, drawing upon data from analogous compounds to infer its physicochemical properties, potential synthetic routes, and likely biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes to support researchers and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for 8-Chloro-5,6,7,8-tetrahydroquinoline is not extensively reported. The following table summarizes key physicochemical properties, including predicted values derived from computational models. Spectroscopic data from closely related compounds are provided for comparative purposes.

| Property | Value | Source |

| IUPAC Name | 8-Chloro-5,6,7,8-tetrahydroquinoline | P&S Chemicals[3] |

| CAS Number | 106057-23-2 | ChemicalBook[1] |

| Molecular Formula | C₉H₁₀ClN | P&S Chemicals[3] |

| Molecular Weight | 167.63 g/mol | Calculated |

| Predicted Boiling Point | 255.6 ± 20.0 °C | ChemSpider |

| Predicted LogP | 2.85 | ChemSpider |

| Predicted Density | 1.17 ± 0.1 g/cm³ | ChemSpider |

Comparative Spectroscopic Data:

| Spectroscopy Type | Analogous Compound | Key Features |

| ¹H NMR (CDCl₃) | 8-Amino-5,6,7,8-tetrahydroquinoline | Aromatic protons (δ 7.0-8.5 ppm), aliphatic protons of the saturated ring (δ 1.7-3.0 ppm), and a methine proton at the C8 position (δ ~3.7 ppm). |

| ¹³C NMR (CDCl₃) | 8-Amino-5,6,7,8-tetrahydroquinoline | Aromatic carbons (δ 120-160 ppm), aliphatic carbons (δ 19-35 ppm), and a C8 carbon signal around δ 59 ppm. |

| Mass Spectrometry | 5,6,7,8-tetrahydroquinoline | Expected molecular ion peak (M⁺) and characteristic fragmentation patterns involving the saturated ring. |

Synthesis and Experimental Protocols

The most direct and industrially relevant method for synthesizing 8-Chloro-5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of 8-chloroquinoline. This approach preserves the chloro-substituent while selectively reducing the pyridine ring.

Caption: Synthetic workflow for 8-Chloro-5,6,7,8-tetrahydroquinoline via catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize 8-Chloro-5,6,7,8-tetrahydroquinoline by the selective reduction of 8-chloroquinoline.

Materials:

-

8-Chloroquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq)

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas

-

Parr hydrogenation apparatus or similar

-

Celite™

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

A Parr hydrogenation vessel is charged with 8-chloroquinoline (1.0 eq) and anhydrous ethanol.

-

The vessel is flushed with nitrogen gas to ensure an inert atmosphere.

-

10% Palladium on Carbon (0.1 eq) is carefully added to the solution.

-

The vessel is sealed and connected to the hydrogenation apparatus.

-

The atmosphere is replaced with hydrogen gas, and the vessel is pressurized to 50 psi.

-

The reaction mixture is stirred vigorously at room temperature (25 °C).

-

Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with nitrogen.

-

The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst. The filter cake is washed with additional ethanol.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude material is purified by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford pure 8-Chloro-5,6,7,8-tetrahydroquinoline.

Potential Biological Activity and Applications

The tetrahydroquinoline core is a key pharmacophore in numerous biologically active compounds.[2][3] The introduction of a chlorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.

Inferred Biological Roles:

-

Antimicrobial and Antifungal Activity: Halogenated quinoline derivatives, such as 5-chloro-8-hydroxyquinoline, have demonstrated potent antimicrobial and antifungal properties.[6] It is plausible that 8-Chloro-5,6,7,8-tetrahydroquinoline could exhibit similar activities.

-

Anticancer Potential: Many substituted tetrahydroquinolines have been investigated as anticancer agents.[7] The chlorine atom could modulate activity by altering electronic properties and binding interactions with therapeutic targets.

-

C5a Receptor Antagonism: A series of 5,6,7,8-tetrahydroquinoline derivatives have been identified as antagonists of the C5a receptor, which is implicated in inflammatory responses.[8] This suggests a potential anti-inflammatory role for derivatives of this scaffold.

-

Neurotropic Agents: Recent studies have identified tetrahydroquinolines as having neurotropic effects, indicating potential applications in treating neurodegenerative diseases.[2]

The diagram below illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery, based on activities observed in analogous compounds.

References

- 1. 8-Chloro-5,6,7,8-Tetrahydroquinoline | 106057-23-2 [chemicalbook.com]

- 2. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline. While specific experimental data for this compound is not extensively published, this document outlines a highly plausible synthetic route based on established methodologies for related compounds. Furthermore, it details the expected analytical and spectroscopic properties, offering a robust framework for its preparation and identification in a laboratory setting.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their derivatives have been explored for various therapeutic applications, including antimicrobial, anticancer, and neurological treatments. The introduction of a halogen, such as chlorine, at the 8-position of the tetrahydroquinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity, making 8-Chloro-5,6,7,8-tetrahydroquinoline a compound of interest for further investigation in medicinal chemistry and drug discovery.

Proposed Synthesis

The most direct and widely employed method for the synthesis of 5,6,7,8-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor. This approach is anticipated to be effective for the preparation of 8-Chloro-5,6,7,8-tetrahydroquinoline from 8-chloroquinoline.

Synthetic Workflow

The proposed synthesis involves a single-step catalytic hydrogenation reaction.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline.

Materials:

-

8-Chloroquinoline

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Sodium sulfate (anhydrous)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a Parr reactor bottle or a round-bottom flask), dissolve 8-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-Chloro-5,6,7,8-tetrahydroquinoline.

Characterization

The successful synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline would be confirmed through various analytical and spectroscopic techniques. The following tables summarize the expected data, based on the known data for the parent compound, 5,6,7,8-tetrahydroquinoline, and the predictable effects of the chloro-substituent.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.64 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Expected to be higher than 5,6,7,8-tetrahydroquinoline (222-224 °C) |

| Melting Point | Not readily available; likely a low-melting solid if pure |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic-H |

| ~4.5-4.8 | t or dd | 1H | H-8 (CH-Cl) |

| ~2.8-3.0 | t | 2H | H-5 (CH₂) |

| ~1.8-2.2 | m | 4H | H-6, H-7 (CH₂) |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (ppm) | Assignment |

| ~145-150 | C-8a |

| ~135-140 | C-4a |

| ~120-130 | Aromatic C |

| ~115-125 | Aromatic C |

| ~110-120 | Aromatic C |

| ~55-65 | C-8 |

| ~25-35 | C-5 |

| ~20-30 | C-7 |

| ~15-25 | C-6 |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (secondary amine) |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~750-800 | C-Cl stretch |

3.2.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 167/169 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 132 | [M-Cl]⁺ |

| Other Fragments | Characteristic of tetrahydroquinoline ring fragmentation |

Structure-Activity Relationship (SAR) Logic

The biological activity of tetrahydroquinoline derivatives is often modulated by the nature and position of substituents. The introduction of a chlorine atom at the 8-position can influence activity through various mechanisms.

The chlorine atom is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross biological membranes. Electronically, the inductive effect of chlorine can alter the electron density of the aromatic ring, potentially influencing interactions with biological targets. Sterically, the presence of a substituent at the 8-position can affect the conformation of the molecule and its fit within a binding pocket. These factors collectively contribute to a unique pharmacological profile for 8-Chloro-5,6,7,8-tetrahydroquinoline compared to its unsubstituted parent compound.

Potential Biological Significance

While direct biological studies on 8-Chloro-5,6,7,8-tetrahydroquinoline are limited in the public domain, the broader classes of quinolines and tetrahydroquinolines have established biological relevance. For instance, various substituted tetrahydroquinolines have demonstrated potent anticancer activities. Furthermore, halogenated quinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline), have shown significant antituberculosis activity. This suggests that 8-Chloro-5,6,7,8-tetrahydroquinoline is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline. The proposed synthetic protocol, based on the catalytic hydrogenation of 8-chloroquinoline, offers a reliable method for its preparation. The predicted analytical and spectroscopic data serve as a benchmark for the confirmation of its structure. The exploration of this and other halogenated tetrahydroquinolines may lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.

Spectroscopic Data Analysis of 8-Chloro-5,6,7,8-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

A comprehensive search for the spectroscopic data of 8-Chloro-5,6,7,8-tetrahydroquinoline did not yield a complete, unified dataset. Commercial suppliers of the hydrochloride salt of this compound suggest the availability of NMR, HPLC, and LC-MS data, though the specific data is not publicly disclosed. For reference and comparative purposes, the well-documented spectroscopic data for the parent compound, 5,6,7,8-tetrahydroquinoline, is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.28 | d | 1H | 4.8 | H-2 |

| 7.29 | d | 1H | 7.6 | H-4 |

| 6.91 | dd | 1H | 7.6, 4.8 | H-3 |

| 2.89 | t | 2H | 6.4 | H-5 |

| 2.78 | t | 2H | 6.0 | H-8 |

| 1.90 - 1.83 | m | 2H | H-6 | |

| 1.80 - 1.73 | m | 2H | H-7 |

Table 2: ¹³C NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C-8a |

| 147.2 | C-2 |

| 137.1 | C-4 |

| 131.8 | C-4a |

| 120.9 | C-3 |

| 32.5 | C-5 |

| 28.7 | C-8 |

| 23.0 | C-6 |

| 22.7 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2800 | s | C-H stretching (aromatic and aliphatic) |

| 1600 - 1580 | m | C=N stretching (in aromatic ring) |

| 1500 - 1450 | s | C=C stretching (aromatic) |

| 1440 - 1420 | m | CH₂ bending |

| 1115 | m | C-N stretching |

| 785 | s | C-H out-of-plane bending (aromatic) |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 95 | [M-H]⁺ |

| 105 | 40 | [M-C₂H₄]⁺ |

| 104 | 35 | [M-C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatograph).

-

Bombard the sample with a beam of electrons (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Apply a high voltage to the capillary to generate charged droplets, leading to gas-phase ions.

-

Analyze the ions with a mass analyzer.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 8-Chloro-5,6,7,8-tetrahydroquinoline.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline: Discovery and History

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline. The content is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.

Introduction

8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and natural products. The introduction of a chlorine atom at the 8-position of the saturated ring system can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and materials science. This guide summarizes the available information on its history, synthesis, and known properties.

Discovery and History

The definitive first synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline is not explicitly detailed in widely available modern literature. However, early work on hydrogenated quinolines by Godat in 1930, published in the Journal für praktische Chemie, and by Fourneau in 1931 in the Journal de Pharmacie et de Chimie, suggests that the exploration of such scaffolds was underway in that era. While the full texts of these publications were not accessible to confirm the synthesis of this specific compound, they point towards the foundational chemical explorations that would have enabled its creation.

The primary route to 8-Chloro-5,6,7,8-tetrahydroquinoline described in the literature involves the chemical modification of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol. The synthesis of this precursor and its subsequent conversion are detailed in the experimental protocols section.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | PubChem CID 66335 |

| Molecular Weight | 133.19 g/mol | PubChem CID 66335 |

| Boiling Point | 238 °C | ChemBK |

| Density | 1.08 g/cm³ | ChemBK |

| Refractive Index | 1.5420 to 1.5450 | ChemBK |

| CAS Number | 10500-57-9 | PubChem CID 66335 |

Table 2: Spectroscopic Data for 8-Chloroquinoline (Related Aromatic Compound)

| Spectroscopy | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ 9.017, 8.127, 7.79, 7.71, 7.45, 7.44 ppm | ChemicalBook |

| ¹³C NMR (CDCl₃) | δ 150.78, 144.19, 136.36, 133.20, 129.42, 126.92, 126.34, 121.78 ppm | ChemicalBook |

| Molecular Formula | C₉H₆ClN | ChemicalBook |

| Molecular Weight | 163.60 g/mol | ChemicalBook |

| CAS Number | 611-33-6 | ChemicalBook |

Experimental Protocols

The synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline is most plausibly achieved through a two-step process: the synthesis of the precursor 5,6,7,8-tetrahydroquinolin-8-ol, followed by its chlorination.

Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

A common method for the synthesis of this precursor involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 5,6,7,8-tetrahydroquinolin-8-ol.

Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline

The conversion of the 8-hydroxy group to a chloro group can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The following is a plausible protocol based on methods for analogous compounds.

Experimental Protocol:

-

Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.2 M) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 8-Chloro-5,6,7,8-tetrahydroquinoline.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways modulated by 8-Chloro-5,6,7,8-tetrahydroquinoline. The biological effects of many other substituted tetrahydroquinolines have been reported, suggesting potential for this compound in various therapeutic areas. The diagram below illustrates a conceptual workflow for the biological screening of this compound.

Conclusion

8-Chloro-5,6,7,8-tetrahydroquinoline is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While historical records of its initial discovery are not readily accessible, plausible and efficient synthetic routes can be devised based on established chemical transformations of the tetrahydroquinoline scaffold. This technical guide provides a foundation for its synthesis and characterization. The lack of available biological data highlights an opportunity for future research to explore the potential therapeutic applications of this and related halogenated tetrahydroquinolines. Further studies are warranted to fully elucidate the physicochemical properties and biological activity of this compound.

Potential Biological Activity of 8-Chloro-5,6,7,8-tetrahydroquinoline Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives is limited in publicly available scientific literature. This document provides a comprehensive analysis of the potential biological activities of this compound class by examining structurally related analogs, including halogenated quinolines, 8-hydroxyquinolines, and other tetrahydroquinoline derivatives. The insights herein are intended to guide future research and drug development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1] The introduction of a chlorine atom at the 8-position of the 5,6,7,8-tetrahydroquinoline core is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity. This whitepaper explores the prospective therapeutic applications of 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives by summarizing the known activities of analogous compounds, detailing relevant experimental protocols, and visualizing key biological pathways.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The presence of a halogen substituent on the quinoline ring has been shown to be critical for potent anticancer activity in many analogs.[4]

Cytotoxicity Data of Analogous Compounds

The following table summarizes the in vitro cytotoxic activity of various chloro-substituted quinoline and 8-hydroxyquinoline derivatives against several human cancer cell lines. This data provides a predictive framework for the potential efficacy of 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives.

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Not Specified | Not Specified | Not Specified | [4] |

| 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane | SMMC-7721 | Cytotoxicity | Excellent | [5] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS50 | 12.5–25 µg/mL | [6] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS50 | 6.25±0.034 µg/mL | [6] |

| Dichloro-8-hydroxyquinone derivatives | HCT 116 P53+/+ | IC50 | 0.73–10.48 mM | [4] |

| Dichloro-8-hydroxyquinone derivatives | HCT 116 P53-/- | IC50 | 0.54–15.30 mM | [4] |

| 6-Chloro-7-arylamino-5,8-isoquinolinediones (5b, 5c, 5d) | HCT-15, SK-MEL-2 | Cytotoxicity | Potent | [7] |

Postulated Mechanisms and Signaling Pathways

Quinoline derivatives can interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][8] The epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met are common molecular targets.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

8-Chloro-5,6,7,8-tetrahydroquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours.[11] Include vehicle controls.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Antimicrobial Activity

Halogenated 8-hydroxyquinolines are known to possess antibacterial and antifungal properties.[12] The mechanism is often attributed to their ability to chelate metal ions essential for microbial survival and to inhibit microbial enzymes.[12]

Antimicrobial Activity of Analogous Compounds

The following table presents the minimum inhibitory concentration (MIC) values for related chloro-quinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [12] |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (H37Ra) | 0.125 | [12] |

| 5,7-dichloro-8-hydroxyquinoline | Gram-positive & Gram-negative bacteria | 5.26 - 84.14 (µM) | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard for determining the minimum inhibitory concentration (MIC) of a compound.[14]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Potential Neuroprotective Activity

8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Their neuroprotective effects are often linked to their antioxidant properties and their ability to chelate metal ions that contribute to oxidative stress and protein aggregation.[16][17] Tacrine-8-hydroxyquinoline hybrids, for instance, have shown potent inhibition of cholinesterases and the ability to complex copper(II).[17]

Logical Framework for Neuroprotection

The potential neuroprotective mechanism of 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives can be hypothesized based on the known activities of 8-hydroxyquinolines.

Conclusion

While direct experimental evidence is pending, the analysis of structurally similar compounds strongly suggests that 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives represent a promising scaffold for the development of novel therapeutic agents. The presence of the chloro-substituent on the tetrahydroquinoline core is likely to confer potent anticancer, antimicrobial, and neuroprotective properties. Further synthesis and in vitro and in vivo evaluation of this class of compounds are warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]

- 17. Novel tacrine-8-hydroxyquinoline hybrids as multifunctional agents for the treatment of Alzheimer's disease, with neuroprotective, cholinergic, antioxidant, and copper-complexing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Chloro-5,6,7,8-tetrahydroquinoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1][2] The partially saturated analog, 5,6,7,8-tetrahydroquinoline, retains key electronic features of the parent aromatic system while introducing a three-dimensional character that is highly sought after in modern drug design. The introduction of a chlorine atom at the 8-position creates a valuable synthetic handle, 8-chloro-5,6,7,8-tetrahydroquinoline, which serves as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

While specific experimental data for 8-chloro-5,6,7,8-tetrahydroquinoline is not extensively published, the following tables summarize its general properties and predicted spectroscopic data based on the known characteristics of the parent 5,6,7,8-tetrahydroquinoline and related chlorinated quinolines.[3][4]

Table 1: Physicochemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Predicted: Higher than 5,6,7,8-tetrahydroquinoline (223-225 °C) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |

| Stability | Stable under standard conditions; hydrochloride salt is commercially available.[5] |

Table 2: Predicted Spectroscopic Data for 8-Chloro-5,6,7,8-tetrahydroquinoline

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.3-8.5 (d, 1H, H2), 7.3-7.5 (d, 1H, H4), 7.0-7.2 (t, 1H, H3), 4.8-5.0 (t, 1H, H8), 2.8-3.0 (t, 2H, H5), 1.8-2.2 (m, 4H, H6, H7) |

| ¹³C NMR (CDCl₃) | δ (ppm): 150-152 (C2), 145-147 (C8a), 135-137 (C4), 128-130 (C4a), 125-127 (C3), 60-62 (C8), 28-30 (C5), 25-27 (C7), 20-22 (C6) |

| IR (neat) | ν (cm⁻¹): ~3050 (Ar C-H), ~2930, ~2860 (Aliphatic C-H), ~1590, ~1470 (C=C, C=N), ~750 (C-Cl) |

| Mass Spec (EI) | m/z (%): 167 (M⁺), 132 (M⁺ - Cl), 104 |

Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline

A plausible synthetic route to 8-chloro-5,6,7,8-tetrahydroquinoline involves the reduction of a suitable chlorinated quinoline precursor. One common method for the synthesis of the related 5-chloro-8-hydroxyquinoline is the Skraup synthesis, which can be adapted.[6] A potential pathway to the target molecule is outlined below.

Caption: Synthetic pathway to 8-Chloro-5,6,7,8-tetrahydroquinoline.

Experimental Protocol: Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline

Step 1: Synthesis of 8-Chloroquinoline (Adapted Skraup Synthesis)

-

To a stirred mixture of 2-chloroaniline (1 mol) and glycerol (3 mol), cautiously add concentrated sulfuric acid (2.5 mol) while cooling in an ice bath.

-

Add a mild oxidizing agent, such as nitrobenzene (0.5 mol) or arsenic pentoxide.

-

Heat the mixture carefully to initiate the exothermic reaction. Once the reaction begins, remove the external heating and allow it to proceed.

-

After the initial vigorous reaction subsides, heat the mixture at 140-150 °C for 3-4 hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the solution with sodium hydroxide to precipitate the crude product.

-

Purify the crude 8-chloroquinoline by steam distillation or column chromatography.

Step 2: Catalytic Hydrogenation to 8-Chloro-5,6,7,8-tetrahydroquinoline

-

In a high-pressure reactor, dissolve 8-chloroquinoline (1 mol) in a suitable solvent such as ethanol or acetic acid.

-

Add 5-10 mol% of a palladium on carbon catalyst (10% Pd/C).

-

Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 50-80 °C.

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain 8-chloro-5,6,7,8-tetrahydroquinoline.

Key Reactions as a Building Block

The chloro-substituent at the 8-position of the tetrahydroquinoline core makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][7]

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline from Quinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline, a valuable intermediate in medicinal chemistry and drug development, starting from quinoline. The protocols are based on established chemical transformations, including catalytic hydrogenation and subsequent chlorination.

Introduction

8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structure combines a saturated carbocyclic ring with a chlorinated pyridine moiety, offering multiple points for further functionalization. This document outlines a reliable and reproducible two-step synthesis route commencing with the reduction of quinoline to 5,6,7,8-tetrahydroquinoline, followed by regioselective chlorination at the 8-position.

Overall Synthesis Workflow

The synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline from quinoline is achieved through a two-step process. The first step involves the catalytic hydrogenation of the pyridine ring of quinoline to yield 5,6,7,8-tetrahydroquinoline. The subsequent step is the selective chlorination of the aromatic ring of the tetrahydroquinoline intermediate at the 8-position.

Caption: Two-step synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline.

Step 1: Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

This protocol describes the reduction of the pyridine ring of quinoline via catalytic hydrogenation to form 5,6,7,8-tetrahydroquinoline. This method utilizes a palladium-based catalyst under hydrogen pressure.

Experimental Protocol

Materials:

-

Quinoline (C₉H₇N)

-

Palladium on carbon (Pd/C, 5 wt%)

-

A suitable solvent (e.g., ethanol or acetic acid)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve quinoline in a suitable solvent.

-

Add the Pd/C catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the quinoline.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 60-70 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroquinoline.

-

The crude product can be purified by vacuum distillation if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Quinoline | 1.0 eq | [1] |

| Pd/C Catalyst | 1-5 mol% | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol or Acetic Acid | [1] |

| Temperature | 60-70 °C | [1] |

| Hydrogen Pressure | 8-12 atm | [1] |

| Reaction Time | Until H₂ uptake ceases | [1] |

| Yield | ||

| 5,6,7,8-Tetrahydroquinoline | Up to 95% | [1] |

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinoline to 8-Chloro-5,6,7,8-tetrahydroquinoline

This protocol details the regioselective chlorination of 5,6,7,8-tetrahydroquinoline at the 8-position using methanesulfonyl chloride. This method is adapted from a similar transformation on a substituted tetrahydroquinoline.[2]

Experimental Protocol

Materials:

-

5,6,7,8-Tetrahydroquinoline (C₉H₁₁N)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether (or other suitable organic solvent)

-

Water

-